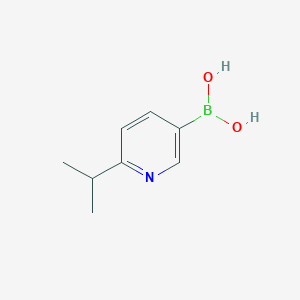

(6-Isopropylpyridin-3-yl)boronic acid

Description

(6-Isopropylpyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative characterized by an isopropyl substituent at the 6-position of the pyridine ring. This structural motif combines the electron-withdrawing nature of the pyridine nitrogen with the steric bulk of the isopropyl group, influencing its reactivity, acidity (pKa), and binding affinity. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, sensing applications, and as inhibitors in biological systems due to their ability to form reversible covalent bonds with diols, amines, or thiols .

Properties

CAS No. |

2225155-96-2 |

|---|---|

Molecular Formula |

C8H12BNO2 |

Molecular Weight |

165.00 g/mol |

IUPAC Name |

(6-propan-2-ylpyridin-3-yl)boronic acid |

InChI |

InChI=1S/C8H12BNO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 |

InChI Key |

BOEITCPLEOEZLF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1)C(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.

Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This method is particularly useful for synthesizing pyridinylboronic acids with high regioselectivity.

Industrial Production Methods: Industrial production methods for (6-Isopropylpyridin-3-yl)boronic acid typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.

Oxidation and Reduction: (6-Isopropylpyridin-3-yl)boronic acid can undergo oxidation to form the corresponding boronic ester or boronate complex.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 are commonly used.

Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are typical bases used in these reactions.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Acts as a key intermediate in various catalytic processes.

Biology and Medicine:

Drug Development: Used in the synthesis of biologically active molecules and potential drug candidates.

Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.

Industry:

Mechanism of Action

The mechanism of action of (6-Isopropylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium(0) catalyst.

Comparison with Similar Compounds

(6-Cyclopropylpyridin-3-yl)boronic Acid (CAS: 1253055-87-6)

- Structural Differences : The cyclopropyl group introduces ring strain and modest steric hindrance compared to the bulkier isopropyl group.

- This could improve binding to diols (e.g., sugars) at physiological pH .

- Applications : Used as a drug intermediate, similar to (6-isopropylpyridin-3-yl)boronic acid, but its smaller substituent may favor applications requiring faster equilibration in dynamic combinatorial chemistry .

(6-(Methylthio)pyridin-3-yl)boronic Acid (CAS: 1072944-21-8)

- Structural Differences : The methylthio (-SMe) group is electron-donating, increasing the pyridine ring’s electron density.

- Acidity and Binding : Electron-donating substituents typically raise boronic acid pKa, reducing deprotonation at neutral pH. This may limit its utility in physiological environments compared to the isopropyl variant, which likely has a lower pKa due to steric effects .

- Biological Activity : Thioether-containing boronic acids are less explored in inhibition studies, but sulfur’s polarizability might enhance interactions with metal-containing enzymes .

Pyridinyl Boronic Acids with Amino Substituents

(6-Amino-5-methylpyridin-3-yl)boronic Acid (CAS: 1032759-01-5)

- Structural Differences: The amino (-NH₂) group at the 6-position introduces strong electron-donating effects and hydrogen-bonding capability.

- Acidity: Amino groups significantly lower boronic acid pKa (e.g., ~8–9 for arylboronic acids with electron-withdrawing groups vs. ~10 for electron-donating substituents), enhancing reactivity under physiological conditions .

- Biological Relevance: Amino-substituted boronic acids are potent protease inhibitors (e.g., bortezomib), suggesting that this compound’s lack of strong electron-donating groups may reduce off-target effects in therapeutic applications .

Aromatic Boronic Acids with Bulky Substituents

Phenanthren-9-yl Boronic Acid

- Biological Activity: Demonstrates sub-micromolar cytotoxicity in triple-negative breast cancer cells, likely due to intercalation or hydrophobic interactions. The isopropylpyridinyl analog may exhibit lower nonspecific binding due to its polar pyridine ring .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Structural Differences: A phenylboronic acid with a flexible methoxyethyl-phenoxy substituent.

- Inhibitory Potency : Shows superior fungal histone deacetylase (HDAC) inhibition compared to trichostatin A at 1 µM. The rigid pyridine core of this compound may limit conformational flexibility, reducing efficacy against HDACs but improving selectivity for planar active sites .

Key Property Comparisons

*Estimated based on steric and electronic effects .

Discussion of Structure-Activity Relationships

- Steric Effects : The isopropyl group in this compound likely reduces binding promiscuity compared to smaller substituents (e.g., cyclopropyl) by limiting access to shallow enzyme pockets .

- Electronic Effects: The pyridine nitrogen withdraws electron density, lowering pKa and enhancing boronate formation at neutral pH. This contrasts with amino-substituted analogs, where strong electron donation further lowers pKa but may increase metabolic instability .

- Biological Selectivity: Boronic acids with bulky aromatic systems (e.g., phenanthren-9-yl) exhibit nonspecific cytotoxicity, whereas the isopropylpyridinyl derivative’s balance of hydrophobicity and polarity may optimize target engagement in drug discovery .

Biological Activity

(6-Isopropylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition capabilities, and potential therapeutic uses.

- Molecular Formula : C₈H₁₂BNO₂

- Molar Mass : 164.99738 g/mol

- CAS Number : 2225155-96-2

- Storage Conditions : Store at -20°C in a sealed and dry environment

Boronic acids, including this compound, primarily function through their ability to form reversible covalent bonds with nucleophilic biological compounds such as enzymes and nucleic acids. This property allows them to act as:

- Enzyme Inhibitors : Boronic acids can inhibit enzymes by forming stable complexes with active site residues. This is particularly relevant in the context of protease inhibitors used in cancer therapy.

- Antibody Mimetics : They can mimic antibodies and bind selectively to saccharides, which is useful in targeting glycoproteins involved in various diseases.

Anticancer Properties

Research has indicated that boronic acids possess significant anticancer properties. For instance, the boronic acid bortezomib has been successfully used as a proteasome inhibitor for treating multiple myeloma. Similar mechanisms may be expected from this compound due to its structural similarities with other known anticancer agents .

Enzyme Inhibition Studies

A study highlighted the role of boronic acids as potent inhibitors of β-secretase, an enzyme implicated in Alzheimer's disease. The incorporation of this compound could potentially enhance the efficacy of β-secretase inhibitors, providing a pathway for developing new treatments for neurodegenerative diseases .

Case Studies

Comparative Analysis of Boronic Acid Derivatives

| Compound Name | CAS Number | Anticancer Activity | Enzyme Inhibition | Other Applications |

|---|---|---|---|---|

| Bortezomib | 179324-69-7 | Yes | Yes | Multiple myeloma treatment |

| Ixazomib | 1412627-36-0 | Yes | Yes | Multiple myeloma treatment |

| Vaborbactam | 693774-55-9 | No | Yes | β-lactamase inhibition |

| This compound | 2225155-96-2 | Potential | Potential | Alzheimer’s disease research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.